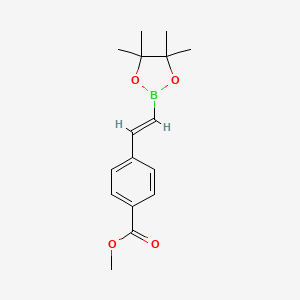

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate

Description

(E)-Methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is a boronic ester derivative featuring a vinyl bridge between a benzoate ester and a pinacol boronic ester group. Its E-configuration ensures optimal spatial alignment for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical in synthesizing complex organic molecules . The compound is synthesized via visible-light-mediated decarboxylative radical additions or palladium-catalyzed coupling methods, yielding a colorless oil or solid with purity confirmed by NMR and HRMS .

Properties

IUPAC Name |

methyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVOEARLVYGSGX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate typically involves the reaction of 4-bromo-2-vinylbenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronate ester reacts with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate or cesium carbonate in organic solvents such as toluene or DMF.

Major Products

Oxidation: 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoic acid.

Reduction: 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzyl alcohol.

Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used.

Scientific Research Applications

Synthetic Chemistry

Cross-Coupling Reactions

One of the primary applications of (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and various electrophiles. The dioxaborolane group enhances the reactivity and stability of the compound during these transformations .

Synthesis of Functionalized Compounds

The compound serves as an intermediate in the synthesis of various functionalized organic compounds. For example, it can be used to produce derivatives that exhibit biological activity or serve as precursors for pharmaceuticals. The versatility in modifying the vinyl group allows for a broad range of derivatives to be synthesized .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the development of advanced materials such as polymers and copolymers. The incorporation of boron-containing units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Research has shown that such polymers can have applications in coatings and adhesives due to their improved performance characteristics .

Optoelectronic Materials

The compound is also explored for its potential use in optoelectronic devices. Its ability to form stable films and its electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of dioxaborolane units can improve charge transport properties and overall device efficiency .

Biological Applications

Biochemical Reagents

As a biochemical reagent, this compound can be utilized in various biological assays and studies. Its derivatives may exhibit selective binding to biological targets or act as inhibitors in enzymatic reactions. This aspect makes it relevant in drug discovery and development processes .

Case Study 1: Synthesis of Aryl Derivatives

In a study focused on synthesizing aryl derivatives via Suzuki coupling reactions using this compound as a boron source, researchers achieved high yields of desired products under mild conditions. The study highlighted the efficiency of using this compound due to its stability and reactivity compared to traditional boronic acids .

Case Study 2: Development of Boron-Doped Polymers

Another research project investigated the synthesis of boron-doped polymers incorporating this compound. The resulting materials exhibited enhanced thermal stability and mechanical properties suitable for high-performance applications in electronics. The study concluded that the integration of dioxaborolane units significantly improved the polymer's characteristics compared to non-boronated analogs .

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide substrates, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

- Methyl 2-Methyl-4-(Pinacol Boron)benzoate This analog replaces the vinyl group with a methyl substituent at the benzene's 2-position. The absence of the vinyl bridge reduces conjugation, limiting its utility in cross-coupling reactions.

Ethyl 2-Chloro-4-(Pinacol Boron)benzoate

Substituting the methyl ester with ethyl and adding a chlorine atom at the 2-position alters electronic properties. The chlorine increases electrophilicity, which may accelerate Suzuki-Miyaura reactions but reduce solubility in polar solvents .

Ester Group Modifications

- Ethyl 4-(Pinacol Boron)benzoate

Replacing the methyl ester with ethyl slightly increases hydrophobicity, impacting solubility in organic phases. The lack of a vinyl bridge simplifies the structure but limits applications in conjugated systems .

Positional Isomerism

- This isomer is less commonly used in synthesis due to unfavorable geometry .

Cross-Coupling Reactions

The target compound’s vinyl group enables efficient participation in Suzuki-Miyaura reactions, forming conjugated dienes or biaryls.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: NMR Data Comparison (Selected Peaks)

Biological Activity

(E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate is a compound that belongs to the class of boron-containing organic compounds. Its structure features a vinyl group attached to a benzoate moiety and a dioxaborolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The chemical formula of this compound is with a molecular weight of approximately 288.147 g/mol. The compound is characterized by its unique dioxaborolane structure which enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For example, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 18 | Inhibition of proliferation |

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed. The compound demonstrated a significant ability to scavenge free radicals in various assays, suggesting its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity

| Assay Type | EC50 (µM) | Reference Compound |

|---|---|---|

| DPPH Scavenging | 20 | Ascorbic Acid (10 µM) |

| ABTS Scavenging | 25 | Trolox (15 µM) |

The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in signaling pathways related to cell survival and apoptosis. The presence of the boron atom in the dioxaborolane structure allows for unique interactions with biomolecules such as proteins and nucleic acids.

Case Studies

-

In vivo Studies : A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Tumor Model : A549 lung cancer xenograft

- Dosage : 50 mg/kg body weight administered bi-weekly

- Outcome : Tumor volume decreased by approximately 40% after four weeks.

- Synergistic Effects : In combination therapy studies with standard chemotherapeutics like cisplatin and doxorubicin, the compound enhanced the efficacy of these drugs while reducing their side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (E)-methyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Heck reactions. For stereochemical control, use palladium catalysts (e.g., Pd(PPh₃)₄) with optimized ligand ratios. Purification via column chromatography (e.g., pentane/ethyl acetate gradients) ensures removal of (Z)-isomers. Confirmation of stereochemistry requires ¹H NMR (vinyl proton coupling constants: J = 16 Hz for trans) and X-ray crystallography .

Q. How can the compound’s boron-containing functional group influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis while maintaining reactivity in Suzuki couplings. To optimize yields, use anhydrous conditions (e.g., THF or dioxane) with potassium carbonate as a base. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc 4:1) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H/¹³C NMR : Identify vinyl protons (δ 6.5–7.2 ppm) and ester methyl groups (δ 3.8–4.0 ppm).

- IR : Confirm carbonyl (C=O) stretch at ~1720 cm⁻¹ and B-O bonds at ~1350 cm⁻¹.

- X-ray crystallography : Resolve E-configuration and planarity of the vinyl-boronate moiety .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s stability during prolonged storage or reactions?

- Methodological Answer : The boronate ester is prone to hydrolysis in protic solvents (e.g., MeOH/H₂O). Store at –20°C under inert gas (Ar/N₂) in anhydrous DCM or THF. For reactions, avoid temperatures >80°C to prevent retro-allylboration. Stability assays via ¹¹B NMR (δ 28–30 ppm for intact boronate) are recommended .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in allylation reactions?

- Methodological Answer : Discrepancies often arise from ligand-metal coordination dynamics. Compare catalytic systems (e.g., Pd vs. Rh) using kinetic studies (e.g., in situ IR monitoring). For example, Pd(OAc)₂ with SPhos ligand achieves >90% conversion in 6 hours at 60°C, while RhCl(PPh₃)₃ requires higher temperatures (80°C) but reduces side-product formation .

Q. How can computational modeling (DFT) predict regioselectivity in reactions involving this boronate?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states for vinyl-boronate activation. Key parameters:

- Electron density at the boron center (LUMO analysis).

- Steric effects from tetramethyl groups on dioxaborolane.

Validate with experimental outcomes (e.g., Hammett plots for substituent effects) .

Q. What are the limitations of using this compound in heterogeneous catalysis systems, and how can they be mitigated?

- Methodological Answer : Heterogeneous supports (e.g., SiO₂-Pd) often reduce reactivity due to steric hindrance. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.